

DGY-06-116: A Highly Selective Covalent Inhibitor of Src Kinase

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DGY-06-116	
Cat. No.:	B15581167	Get Quote

For Immediate Release

DGY-06-116 demonstrates exceptional selectivity for Src kinase, a non-receptor tyrosine kinase implicated in various cancers. This irreversible covalent inhibitor exhibits potent activity against Src while displaying significantly lower affinity for other kinases, establishing it as a valuable tool for researchers in oncology and drug development.

Unprecedented Selectivity Profile

DGY-06-116 was engineered for high potency and selectivity by targeting a non-conserved cysteine residue (Cys-277) in the p-loop of Src kinase.[1] This covalent binding mechanism contributes to its sustained and irreversible inhibition of Src signaling pathways.[1]

Experimental data from in vitro kinase assays quantitatively confirm the remarkable selectivity of **DGY-06-116**. The compound potently inhibits Src kinase with a half-maximal inhibitory concentration (IC50) of 2.6 nM. In stark contrast, its inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1) is significantly weaker, with an IC50 of 8340 nM.[2] This represents a selectivity of over 3,200-fold in favor of Src.

Kinase Target	DGY-06-116 IC50 (nM)	Reference Compound (Bosutinib) IC50 (nM)
Src	2.6	9.5
FGFR1	8340	-



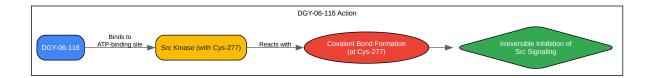
Table 1: Comparative IC50 values of **DGY-06-116** against Src and FGFR1. Bosutinib, a known Src/Abl inhibitor, is included for comparison of Src potency. A higher IC50 value indicates lower potency.[3]

Mechanism of Action: Covalent Modification

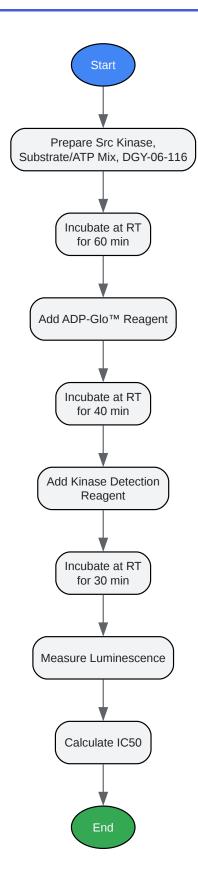
DGY-06-116 is a hybrid molecule derived from the structures of dasatinib, a multi-targeted kinase inhibitor, and SM1-71, a promiscuous covalent kinase probe.[4][5] This rational design approach led to a compound that specifically and covalently binds to Cys-277 within the Src kinase domain. The formation of this covalent bond is a key determinant of its high potency and selectivity.[1]

The interaction of **DGY-06-116** with Src kinase involves more than just the covalent bond. The inhibitor's structure allows it to occupy the back hydrophobic pocket of the kinase, a feature that further contributes to its high affinity and selectivity.[4][5]









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Characterization of a Covalent Inhibitor of Src Kinase PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- To cite this document: BenchChem. [DGY-06-116: A Highly Selective Covalent Inhibitor of Src Kinase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581167#confirming-dgy-06-116-selectivity-over-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com